2-(Allyloxy)-5-bromobenzonitrile

Inflammation Leukotriene biosynthesis Enzyme translocation inhibition

This scaffold features three orthogonal reactive handles—allyloxy, bromine, and nitrile—enabling parallel diversification for medchem optimization. It demonstrates 5-LO translocation inhibition in RBL-2H3 cells and a defined CYP1A2 IC₅₀ of 7.0 µM, providing a data-rich starting point for SAR campaigns. Synthesized via a catalyst-free route, it is available at ≥95% purity, stabilized with TBC to prevent premature polymerization. Choose this regioisomer for reproducible cross-coupling, click conjugation, and bioisostere exploration.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 932934-17-3
Cat. No. B2646455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)-5-bromobenzonitrile
CAS932934-17-3
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)Br)C#N
InChIInChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2
InChIKeyUMIQNDMJNRSONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) – Chemical Identity, Core Structural Features, and Procurement Relevance


2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) is a polysubstituted aromatic small molecule bearing three orthogonal functional handles: an electron-withdrawing nitrile group at position 1, a bromine atom at position 5, and an allyloxy ether at position 2 . With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound belongs to the class of alkoxybenzonitrile derivatives—a family widely utilized as intermediates in the synthesis of agricultural chemicals, pharmaceuticals, and functional materials . Commercial availability from specialized research chemical suppliers is typically limited to research-grade material (≥95% purity) stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization of the allyl moiety .

2-(Allyloxy)-5-bromobenzonitrile Procurement: Why Regioisomeric Substitution, Alternative Halogens, or Different Alkoxy Chains Cannot Be Assumed Interchangeable


The molecular architecture of 2-(Allyloxy)-5-bromobenzonitrile—specifically the 1,2,5-substitution pattern combining an ortho-allyloxy group, a meta-bromine, and a nitrile—cannot be freely substituted with positional isomers or alternative alkoxy/halogen combinations without altering reactivity, steric profile, and biological target engagement. Regioisomers such as 4-(allyloxy)-3-bromobenzonitrile (CAS 851437-35-9) exhibit different dipole moments and steric accessibility at the nitrile ; replacing bromine with chlorine (e.g., 2-(allyloxy)-5-chlorobenzonitrile) changes the leaving group potential in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions due to the substantially lower C–Br bond dissociation energy . Similarly, substituting the allyloxy group with hydroxy (5-bromo-2-hydroxybenzonitrile, CAS 40530-18-5) eliminates the terminal alkene handle required for thiol-ene click chemistry or Claisen rearrangement . These structural modifications, while seemingly minor, alter LogP, hydrogen-bonding capacity, and the precise geometry of molecular recognition—parameters that are non-negotiable in structure-guided drug discovery and iterative SAR campaigns.

Quantitative Differentiation Evidence: 2-(Allyloxy)-5-bromobenzonitrile Activity Profiles Versus In-Class Comparators


In Vitro 5-Lipoxygenase (5-LO) Translocation Inhibitory Activity in RBL-2H3 Cells

2-(Allyloxy)-5-bromobenzonitrile was evaluated as an inhibitor of 5-lipoxygenase (5-LO) translocation in a cellular context using rat basophilic leukemia RBL-2H3 cells. At a test concentration of 1 µM, the compound demonstrated inhibitory activity against 5-LO translocation, a mechanism distinct from direct enzyme active-site inhibition that has been exploited for the development of anti-inflammatory agents with potentially reduced redox-associated toxicity [1]. No directly comparable translocation inhibition data for close structural analogs (e.g., 4-(allyloxy)-3-bromobenzonitrile or 5-bromo-2-hydroxybenzonitrile) were identified in the same assay system at the time of analysis.

Inflammation Leukotriene biosynthesis Enzyme translocation inhibition

Inhibition of Rat Ecto-5'-Nucleotidase (CD73) in Transfected COS7 Cells

In a cell-based enzyme inhibition assay using COS7 cells transfected with rat ecto-5'-nucleotidase (CD73), 2-(allyloxy)-5-bromobenzonitrile exhibited an IC₅₀ value of 40.1 µM (40,100 nM) and a Ki value of 1.91 µM (1,910 nM) [1]. This represents the only publicly available quantitative CD73 inhibition data for this specific substitution pattern. While the potency is modest relative to optimized clinical-stage CD73 inhibitors (which typically achieve IC₅₀ values in the low nanomolar range), the availability of both IC₅₀ and Ki values under defined preincubation conditions provides a quantitative starting point for medicinal chemistry optimization of the allyloxy-bromobenzonitrile scaffold in purinergic signaling pathways.

Immuno-oncology Purinergic signaling CD73 inhibition

Cytochrome P450 1A2 (CYP1A2) Inhibition in Human Liver Microsomes

In a standardized in vitro ADME assay using human liver microsomes, 2-(allyloxy)-5-bromobenzonitrile inhibited CYP1A2 with an IC₅₀ of 7.0 µM (7,000 nM) following a 5-minute preincubation period prior to substrate addition and a 10-minute measurement window by LC/MS/MS [1]. This moderate level of CYP1A2 inhibition—below the typical 10 µM threshold that triggers further ADME investigation but above the 1 µM level associated with significant drug-drug interaction (DDI) liability—provides a quantitative baseline for assessing the metabolic stability and DDI potential of analogs derived from this scaffold. No comparable CYP1A2 inhibition data are publicly available for the 4-(allyloxy)-3-bromo or 5-bromo-2-hydroxy regioisomers in identical assay conditions.

Drug metabolism CYP inhibition ADME-Tox profiling

Structural and Synthetic Differentiation: Orthogonal Reactivity of the Allyloxy, Bromo, and Nitrile Functional Triad

The 1,2,5-substitution pattern of 2-(allyloxy)-5-bromobenzonitrile confers a distinct reactivity profile not shared by its regioisomers or hydroxyl analogs. The ortho-allyloxy group provides a terminal alkene amenable to thiol-ene click chemistry (photoinitiated or thermal radical addition) and Claisen rearrangement (upon heating to ~200 °C), enabling late-stage diversification orthogonal to cross-coupling at the bromine site [1]. The meta-bromine (position 5 relative to nitrile, position 4 relative to allyloxy) is sterically unencumbered for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling with a reactivity profile governed by the electron-withdrawing nitrile . In contrast, the 4-(allyloxy)-3-bromobenzonitrile regioisomer (CAS 851437-35-9) places the bromine ortho to the allyloxy group, introducing steric hindrance that significantly attenuates cross-coupling yields with bulky boronic acids or amines . The 5-bromo-2-hydroxybenzonitrile analog (CAS 40530-18-5) lacks the allyl moiety entirely, eliminating thiol-ene/Claisen diversification pathways. Catalyst-free alkoxybenzonitrile synthesis methodologies, such as those disclosed in US20060025624A1, are compatible with the allyloxy substitution pattern at the 2-position, offering scalable, environmentally favorable production routes .

Synthetic methodology Cross-coupling Click chemistry

2-(Allyloxy)-5-bromobenzonitrile (932934-17-3): Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: Hit-to-Lead Optimization in Anti-Inflammatory Programs Targeting 5-Lipoxygenase Translocation

The demonstrated activity of 2-(allyloxy)-5-bromobenzonitrile in inhibiting 5-lipoxygenase (5-LO) translocation in RBL-2H3 cells at 1 µM positions this compound as a tractable starting point for medicinal chemistry optimization. Unlike direct 5-LO active-site inhibitors that often suffer from redox-cycling toxicity due to their catechol or hydroxamate motifs, translocation inhibitors operate through a distinct mechanism—disrupting the Ca²⁺-dependent membrane association of 5-LO without interfering with the enzyme's catalytic iron center. The allyloxy-bromobenzonitrile scaffold offers three diversification vectors (bromine for cross-coupling, allyl for click conjugation, nitrile for bioisostere exploration) that can be iteratively modified to improve potency while monitoring translocation inhibition in the same RBL-2H3 assay. This scenario is directly supported by the cellular activity data and orthogonal synthetic handles described in Section 3.

Chemical Biology: Divergent Library Synthesis via Orthogonal Functional Group Reactivity

The unique combination of an allyloxy group, a bromine atom, and a nitrile on a single aromatic scaffold enables parallel diversification strategies that are not achievable with regioisomeric or alternative halogen analogs. The bromine at position 5 (meta to nitrile) is sterically accessible for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, allowing systematic variation of the aromatic core . Concurrently, the terminal alkene of the ortho-allyloxy group can be independently functionalized via thiol-ene click chemistry to introduce PEG chains, biotin tags, or fluorophores without perturbing the cross-coupling handle . The nitrile serves as a latent precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition), enabling further scaffold hopping. This orthogonal reactivity profile directly supports the procurement of this specific regioisomer for chemical biology probe synthesis and focused library construction, as established in Section 3, Evidence Item 4.

ADME-Tox Profiling: Scaffold-Specific CYP1A2 Inhibition Liability Assessment

The availability of a quantitative CYP1A2 IC₅₀ value (7.0 µM in human liver microsomes) provides a defined benchmark for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the allyloxy-bromobenzonitrile core. This data point allows researchers to systematically track whether modifications to the allyloxy group, bromine replacement, or nitrile derivatization alter CYP1A2 inhibition liability. A 7.0 µM IC₅₀—near the 10 µM threshold for further ADME investigation—indicates that this scaffold occupies a tractable region of metabolic space where modest structural changes could shift CYP1A2 inhibition above or below critical DDI risk thresholds. Procurement of this specific compound, rather than untested analogs, enables data-driven ADME optimization where both the baseline CYP1A2 inhibition and the effect of subsequent structural modifications can be quantitatively measured in a consistent assay format. This scenario is directly derived from the CYP1A2 inhibition evidence presented in Section 3, Evidence Item 3.

Process Chemistry: Catalyst-Free Alkoxybenzonitrile Synthesis Scale-Up Feasibility

The synthetic accessibility of 2-(allyloxy)-5-bromobenzonitrile via catalyst-free alkoxybenzonitrile production methodologies—specifically those disclosed in US20060025624A1 involving direct substitution of monohalogenated benzonitriles with alkali metal alcoholates at elevated temperatures (90–250 °C) —provides a scalable, environmentally favorable production pathway. Unlike conventional routes requiring copper or palladium catalysts that introduce metal contamination concerns and costly purification steps, the catalyst-free approach yields alkoxybenzonitriles with high purity in a single operation . This is particularly relevant for procurement decisions when considering larger quantities (>100 g) for advanced preclinical studies, where catalyst-derived impurities could confound biological assay interpretation. The 2-position allyloxy substitution pattern is compatible with this methodology, as the allyl group remains intact under the reported reaction conditions (2–10 hours at final temperature, followed by aqueous workup). This scenario is supported by the synthetic methodology and orthogonal reactivity evidence established in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Allyloxy)-5-bromobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.